Lactitol is synthesized from lactose, which is obtained from milk. The production process typically involves the hydrogenation of lactose using catalysts such as Raney nickel under high-pressure conditions. This reaction converts lactose into lactitol, which can then crystallize into its monohydrate form through controlled cooling and seeding processes .
Lactitol monohydrate falls under the category of sugar alcohols, which are polyols characterized by their sweet taste and lower caloric content compared to traditional sugars. It is classified as a non-cariogenic sweetener, meaning it does not contribute to tooth decay, and is often used in sugar-free and low-calorie products .
The synthesis of lactitol monohydrate involves several key steps:
The crystallization process can be optimized by adjusting the concentration of lactitol in the solution and controlling the cooling rates. For example, increasing the concentration from 70% to 80% can enhance the yield of crystallization .
Lactitol monohydrate has a molecular formula of C₁₂H₂₄O₁₁·H₂O, indicating that each molecule of lactitol is associated with one water molecule in its crystalline form.
Lactitol monohydrate undergoes various chemical reactions typical of sugar alcohols. One significant reaction is its fermentation by gut bacteria, which can lead to the production of short-chain fatty acids beneficial for gut health.
Lactitol functions primarily as a sweetener but also has prebiotic properties. It resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it can be fermented by beneficial bacteria.
Studies indicate that lactitol can stimulate the growth of beneficial gut microbiota while producing minimal gas compared to other fermentable fibers. This property makes it suitable for use in functional foods aimed at promoting digestive health .
Relevant analyses show that lactitol monohydrate retains its sweetness profile over a range of pH levels, making it versatile for various applications in food science .
Lactitol monohydrate has several scientific and industrial applications:
Lactitol monohydrate (C₁₂H₂₄O₁₁·H₂O) is a disaccharide polyol derived from the catalytic hydrogenation of lactose. Its molecular weight is 362.33 g/mol, with the water molecule contributing 18.02 g/mol to the structure [2] [4]. The compound consists of a β-D-galactopyranosyl unit linked via a glycosidic bond to D-glucitol (sorbitol), forming a sugar alcohol with multiple hydroxyl groups. This configuration enables extensive hydrogen bonding, which stabilizes its crystalline lattice [5] [8].
X-ray diffraction studies confirm a monoclinic crystalline system with space group P2₁. The unit cell parameters are a = 12.47 Å, b = 4.85 Å, c = 10.96 Å, and β = 106.6°. The water molecule occupies a specific site within this lattice, forming hydrogen bonds with O4 and O6 atoms of the glucitol moiety, contributing to structural rigidity [3] [6].
Table 1: Molecular Attributes of Lactitol Monohydrate
Property | Value |
---|---|
Chemical Formula | C₁₂H₂₄O₁₁·H₂O |
Molecular Weight | 362.33 g/mol |
Crystal System | Monoclinic |
Space Group | P2₁ |
Hydrogen Bond Donors | 9 |
Hydrogen Bond Acceptors | 11 |
Lactitol exhibits polymorphism, crystallizing as anhydrous (A2), monohydrate (M1), dihydrate (D), or trihydrate (T) forms. The monohydrate is the most technologically significant due to its superior stability. Key distinctions include:
Table 2: Hydration State Comparison
Property | Monohydrate | Anhydrous | Dihydrate |
---|---|---|---|
Melting Point | 95–100°C | 146°C | 70–75°C (dehydrates first) |
Stability | High (≤50°C) | Low (hygroscopic) | Medium (converts at >30°C) |
Water Content | 5.0% w/w | 0% | 9.9% w/w |
Differential scanning calorimetry (DSC) reveals that lactitol monohydrate undergoes an endothermic melting transition at 94–100°C, followed by decomposition above 140°C [6] [7]. The phase transition involves two steps:
Thermogravimetric analysis (TGA) shows 5.0% weight loss at 100°C, aligning with monohydrate dehydration. Crucially, grinding or drying samples minimally affects melting behavior, confirming crystalline integrity under standard processing conditions [6] [8].
Lactitol monohydrate is highly soluble in water (377 mg/mL at 25°C) due to extensive hydrogen bonding with polar solvents. This solubility increases with temperature, reaching 1,250 mg/mL at 80°C [2] [4]. In organic solvents, its solubility varies significantly:
The compound follows a logP value of -5.5, indicating extreme hydrophilicity and negligible lipid solubility. This property precludes its use in lipid-based delivery systems but favors aqueous applications like syrups or solutions [2].
Table 3: Solubility Profile (25°C)
Solvent | Solubility | Notes |
---|---|---|
Water | 377 mg/mL | Clear, colorless solution |
DMSO | 72 mg/mL | 198.71 mM concentration |
Methanol | <5 mg/mL | Slightly soluble |
Ethanol | <1 mg/mL | Insoluble |
Lactitol monohydrate exhibits low hygroscopicity below 60% relative humidity (RH) due to its saturated crystalline lattice. Above 60% RH, it absorbs moisture progressively, reaching deliquescence at 85% RH. This behavior stems from water adsorption at crystal defects, followed by surface dissolution [3] [8].
Critical RH studies show:
The monohydrate’s moisture sorption isotherm is Type III (BET classification), typical of crystalline sugars. This property ensures stability during storage but necessitates humidity-controlled packaging for long-term use [8].
Table 4: Hygroscopicity Profile
Relative Humidity (RH) | Mass Change | Phase Behavior |
---|---|---|
<60% | None | Stable monohydrate |
60–75% | +1.5% | Surface moisture adsorption |
>75% | +4.9% | Converts to dihydrate |
Concluding Remarks
Lactitol monohydrate’s physicochemical properties—defined by its crystalline hydration, thermal resilience, and hydrophilicity—make it ideal for food and pharmaceutical applications. Its stability hinges on controlled humidity, while its solubility and low hygroscopicity enable versatile formulation designs. Understanding these attributes is crucial for exploiting its functionality as a sucrose substitute or excipient.
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